glycoprotein E2, Hepatitis C virus

HCV entry CD81 receptor binding genotype-dependent infectivity

Hepatitis C virus (HCV) glycoprotein E2 (CAS Registry Number 157184-61-7) is a heavily N-glycosylated type I transmembrane envelope protein of approximately 60–70 kDa that forms a non-covalent heterodimer with glycoprotein E1 on the virion surface. E2 mediates viral attachment and entry into hepatocytes principally through high-affinity interaction with the tetraspanin CD81 and the scavenger receptor class B type I (SR-BI), and is the primary target of broadly neutralizing antibodies (bNAbs) elicited during natural infection.

Molecular Formula C196H311N57O57S
Molecular Weight 4410 g/mol
CAS No. 157184-61-7
Cat. No. B115906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameglycoprotein E2, Hepatitis C virus
CAS157184-61-7
SynonymsE2 glycoprotein, Hepatitis C virus
envelope 2 protein, HCV
envelope 2 protein, Hepatitis C virus
glycoprotein E2, Hepatitis C virus
Molecular FormulaC196H311N57O57S
Molecular Weight4410 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N
InChIInChI=1S/C196H311N57O57S/c1-28-98(16)151(186(302)230-123(60-66-141(202)266)170(286)235-128(77-94(8)9)177(293)245-150(97(14)15)193(309)310)246-171(287)118(50-40-71-213-196(208)209)226-167(283)120(57-63-138(199)263)227-168(284)121(58-64-139(200)264)228-182(298)136-51-41-72-253(136)192(308)124(61-67-142(203)267)232-165(281)117(49-39-70-212-195(206)207)229-187(303)153(104(22)256)247-179(295)132(80-111-46-36-31-37-47-111)240-176(292)127(76-93(6)7)237-181(297)135(89-254)242-161(277)102(20)222-173(289)130(78-109-42-32-29-33-43-109)238-166(282)116(48-38-69-211-194(204)205)225-169(285)122(59-65-140(201)265)231-188(304)154(105(23)257)251-190(306)156(107(25)259)249-180(296)133(82-113-84-210-90-218-113)233-160(276)101(19)221-164(280)119(56-62-137(198)262)224-159(275)100(18)219-144(269)86-214-143(268)85-217-183(299)152(103(21)255)250-185(301)149(96(12)13)244-189(305)157(108(26)260)252-191(307)155(106(24)258)248-178(294)129(81-112-52-54-114(261)55-53-112)223-145(270)87-216-163(279)134(83-147(272)273)241-184(300)148(95(10)11)243-146(271)88-215-158(274)99(17)220-172(288)131(79-110-44-34-30-35-45-110)239-175(291)126(75-92(4)5)236-174(290)125(74-91(2)3)234-162(278)115(197)68-73-311-27/h29-37,42-47,52-55,84,90-108,115-136,148-157,254-261H,28,38-41,48-51,56-83,85-89,197H2,1-27H3,(H2,198,262)(H2,199,263)(H2,200,264)(H2,201,265)(H2,202,266)(H2,203,267)(H,210,218)(H,214,268)(H,215,274)(H,216,279)(H,217,299)(H,219,269)(H,220,288)(H,221,280)(H,222,289)(H,223,270)(H,224,275)(H,225,285)(H,226,283)(H,227,284)(H,228,298)(H,229,303)(H,230,302)(H,231,304)(H,232,281)(H,233,276)(H,234,278)(H,235,286)(H,236,290)(H,237,297)(H,238,282)(H,239,291)(H,240,292)(H,241,300)(H,242,277)(H,243,271)(H,244,305)(H,245,293)(H,246,287)(H,247,295)(H,248,294)(H,249,296)(H,250,301)(H,251,306)(H,252,307)(H,272,273)(H,309,310)(H4,204,205,211)(H4,206,207,212)(H4,208,209,213)/t98-,99-,100-,101-,102-,103+,104+,105+,106+,107+,108+,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-/m0/s1
InChIKeySHFKGANKURXVMY-LCWPZEQJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HCV Glycoprotein E2 (CAS 157184-61-7) Procurement Guide: Structural and Functional Baseline for Research Reagent Selection


Hepatitis C virus (HCV) glycoprotein E2 (CAS Registry Number 157184-61-7) is a heavily N-glycosylated type I transmembrane envelope protein of approximately 60–70 kDa that forms a non-covalent heterodimer with glycoprotein E1 on the virion surface [1]. E2 mediates viral attachment and entry into hepatocytes principally through high-affinity interaction with the tetraspanin CD81 and the scavenger receptor class B type I (SR-BI), and is the primary target of broadly neutralizing antibodies (bNAbs) elicited during natural infection [2]. As a MeSH supplementary concept, this CAS number classifies the E2 glycoprotein across all seven major HCV genotypes, multiple expression systems, and diverse construct designs—making reagent selection heavily dependent on understanding how specific molecular features govern functional performance in downstream applications [3].

Why HCV E2 Glycoprotein (CAS 157184-61-7) Products Cannot Be Interchanged Across Genotypes, Expression Systems, or Glycoforms


HCV E2 glycoprotein is not a single molecular entity but a class of proteins whose functional properties—CD81 receptor-binding affinity, neutralizing antibody epitope presentation, glycosylation-dependent immunogenicity, and conformational integrity—diverge substantially depending on genotype of origin, choice of recombinant expression host, and subcellular processing pathway [1]. A genotype 1a-derived sE2 may exhibit 13- to 31-fold higher CD81-binding efficiency than a genotype 1b counterpart, while an insect cell-expressed sE2 can induce 5- to 10-fold higher homologous neutralizing antibody titers relative to the same construct produced in mammalian cells [2][3]. Critically, complex-glycosylated secreted E2 fails to bind CD81 altogether, whereas core-glycosylated intracellular E2 retains high-affinity receptor engagement [4]. These quantitative functional gaps mean that generic substitution based solely on the CAS number—without specifying genotype, expression host, construct boundaries, and glycosylation state—can produce non-comparable or entirely negative results in CD81 binding assays, neutralization studies, and vaccine immunogenicity evaluations.

Quantitative Differentiation Evidence for HCV E2 Glycoprotein (CAS 157184-61-7): Genotype, Expression Host, and Glycoform Comparisons


Genotype 1a vs. 1b E2: 13- to 31-Fold Reduction in CD81 Receptor Binding for Subtype 1b Proteins

In a direct head-to-head comparison of four recombinant E2 ectodomain proteins (aa 384–661/662) expressed in HEK293 cells, the genotype 1a-derived E2H protein served as the reference binder. All three genotype 1b-derived E2 proteins (N2, BK, J) exhibited substantially reduced CD81 binding. Quantitatively, intracellular 1b E2 proteins displayed a 13- to 31-fold reduction in binding to native CD81 on Molt-4 cells relative to the 1a E2H protein, as measured by flow cytometry with dose-response normalization to monomeric E2 [1]. The E2N2 (1b) protein showed approximately a 4-fold reduction in binding to recombinant GST-hCD81 LEL by ELISA compared to E2H (1a) [2]. The binding hierarchy E2H (1a) > E2N2 (1b) > E2BK (1b) > E2J (1b) was maintained across both Molt-4 cell and recombinant CD81 assay formats, confirming that this hierarchy is an intrinsic property of the E2 protein sequence and not an artifact of glycosylation or expression system [3].

HCV entry CD81 receptor binding genotype-dependent infectivity

Insect (Sf9) vs. Mammalian (HEK293) sE2: 5- to 10-Fold Higher Homologous Neutralizing Antibody Titers with Comparable Heterologous Breadth

A head-to-head murine immunization study compared soluble E2 (sE2, aa 384–661 of genotype 1a H77c) produced in mammalian HEK293 cells versus insect Sf9 cells. Sf9-derived sE2 induced mean ID50 neutralizing antibody titers against the homologous H77c isolate that were 5- to 10-fold higher than those elicited by HEK293-derived sE2 after the third (day 28), fourth (day 35), and fifth (day 42) immunizations, with statistically significant differences at days 28 and 42 [1]. However, when sera were tested at day 49 against a diverse panel of nine heterologous HCV genotypes (gt1a, gt1b, gt2a, gt2b, gt2i, gt3a, gt4a, gt5a, gt6a), both HEK293- and Sf9-derived sE2 elicited comparable breadth of neutralization, with no statistically significant advantage for either immunogen across the heterologous panel [2]. The homologous advantage of Sf9 sE2 diminished by day 49 post-immunization, suggesting temporal convergence of the antibody responses [3].

HCV vaccine development neutralizing antibody glycosylation engineering

Core-Glycosylated Intracellular E2 vs. Complex-Glycosylated Secreted E2: Binary Functional Switch in CD81 Binding Competence

In a direct comparison of recombinant E2 (aa 384–715, genotype 1a) produced in CHO cells, the intracellular, ER-retained, core-glycosylated form (I-E2) bound CD81 on human cells with high efficiency and elicited neutralizing-of-binding (NOB) antibodies in immunized guinea pigs. In stark contrast, the secreted, complex-glycosylated form (S-E2) derived from the same expression construct—differing only in post-ER glycan processing—showed no detectable CD81 binding and failed to elicit any NOB antibodies [1]. Only the monomeric, non-aggregated fraction of intracellular E2 was competent for CD81 binding, and carbohydrate moieties were demonstrated to be unnecessary for the E2-CD81 interaction per se, indicating that the specific glycosylation pattern (core vs. complex), rather than glycosylation per se, determines binding functionality [2].

E2 glycoprotein processing CD81 binding assay recombinant protein quality control

E2-CD81 Binding Affinity Quantitative Benchmark: Kd = 1.8 nM as a Functional Validation Standard

The interaction between recombinant HCV E2 glycoprotein and the large extracellular loop (LEL) of human CD81 was quantitatively characterized, yielding an equilibrium dissociation constant (Kd) of 1.8 nM [1]. This high-affinity interaction is both necessary and sufficient for HCV particle binding to human cells, as demonstrated by quantitative PCR-based virus capture assays [2]. The Kd value provides a quantitative benchmark against which any procured E2 product can be validated: a properly folded, bioactive E2 preparation should demonstrate CD81 LEL binding in the low nanomolar range. Commercial products such as R&D Systems Recombinant Viral HCV E2 Protein (Catalog #9146-HC, HEK293-derived, genotype 1b, aa Glu384–Glu661) report a functional ELISA ED50 of 0.2–1.2 µg/mL when CD81 LEL Fc chimera is coated at 2 µg/mL, which is consistent with the published Kd benchmark after accounting for the avidity effects of the bivalent Fc-fusion format [3]. By contrast, bacterially expressed (E. coli) non-glycosylated E2 ectodomain forms small soluble aggregates that retain some CD81 interaction capacity but lack the conformational integrity required for recognition by conformation-dependent monoclonal antibodies, limiting its utility for epitope-mapping and neutralization studies [4].

surface plasmon resonance receptor-ligand kinetics protein quality control

N-Glycosylation Site Occupancy and Glycan Complexity: HEK293 vs. Sf9 Insect Cell E2 Reveals Distinct Glycoform Profiles

Mass spectrometry-based glycoproteomic analysis of sE2 (aa 384–661, genotype 1a H77c) expressed in HEK293 versus Sf9 insect cells revealed that all 11 predicted N-glycosylation sites were utilized in both expression systems [1]. However, the nature of the attached glycans differed fundamentally: HEK293-derived sE2 carried a mixture of complex-type, high-mannose, and hybrid-type N-glycans, whereas Sf9-derived sE2 was predominantly decorated with paucimannose-type glycans that were on average smaller and less complex [2]. This glycan divergence manifested as a substantial difference in apparent molecular weight on non-reducing SDS-PAGE: approximately 75 kDa for HEK293-sE2 versus approximately 40 kDa for Sf9-sE2, compared to a calculated polypeptide molecular weight of approximately 34 kDa [3]. Two glycosylation sites (N10 and N11) showed low (<50%) glycan occupancy in both systems [4]. Despite these glycosylation differences, both proteins were recognized by conformation-dependent human monoclonal antibodies (including HC33.1 targeting linear epitope aa 412–423 in domain E) and retained CD81 binding capacity [5].

glycoproteomics recombinant protein characterization post-translational modification

Application-Specific Procurement Guidance for HCV E2 Glycoprotein (CAS 157184-61-7) Based on Quantitative Differentiation Evidence


CD81 Receptor Binding and NOB (Neutralization-of-Binding) Assays

For CD81 binding studies and NOB assays, procurement must specify a genotype 1a-derived E2 construct (e.g., H77c strain) expressed in mammalian cells and purified from the intracellular fraction. As established in Section 3 (Evidence Items 1 and 3), genotype 1b E2 proteins exhibit 13- to 31-fold lower CD81 binding, and complex-glycosylated secreted E2 is entirely CD81-binding-incompetent [1][2]. The quantitative benchmark of Kd = 1.8 nM for E2-CD81 LEL interaction should be used as the functional validation criterion for each procured lot [3]. HEK293-derived products with validated ED50 values in the 0.2–1.2 µg/mL range against CD81 LEL (e.g., R&D Systems 9146-HC) provide traceable bioactivity assurance [4].

HCV Vaccine Immunogenicity and Neutralizing Antibody Breadth Studies

For vaccine studies targeting maximal homologous neutralizing antibody titers, insect cell (Sf9 or Drosophila S2)-derived sE2 offers a 5- to 10-fold advantage in peak homologous ID50 over HEK293-derived sE2, as demonstrated in head-to-head murine immunization studies [5]. However, if the primary endpoint is cross-genotype neutralization breadth, both expression systems yield comparable results, and the procurement decision should be guided by batch-to-batch glycosylation consistency, endotoxin levels, and cost [6]. For studies requiring the E1E2 heterodimer rather than sE2 alone, secreted soluble E1E2 (sE1E2.LZ) has been shown to elicit antibody responses comparable or superior to membrane-bound E1E2 [7].

Conformation-Sensitive Epitope Mapping and Anti-E2 Monoclonal Antibody Characterization

Epitope mapping studies requiring recognition by conformation-dependent human monoclonal antibodies (e.g., those targeting antigenic domains B, C, D, and E) should utilize mammalian or insect cell-expressed sE2 that retains proper disulfide bonding and tertiary structure. Bacterially expressed (E. coli) non-glycosylated E2 forms soluble aggregates that interact with CD81 but lack recognition by key conformation-dependent antibodies, making them unsuitable for epitope mapping of discontinuous neutralizing epitopes [8]. The antigenic domain organization (domains A–E) is preserved in both HEK293 and Sf9 sE2, with domain B and C epitopes being the primary neutralizing antibody targets on infectious HCV [9].

Glycan-Dependent Host-Pathogen Interaction Studies (DC-SIGN, DC-SIGNR, Lectin Receptors)

Studies investigating glycan-dependent interactions between HCV E2 and C-type lectin receptors (DC-SIGN/CLEC4M, DC-SIGNR) require careful specification of the expression host. HEK293-derived E2 carries complex-type, high-mannose, and hybrid N-glycans that more closely approximate the glycan repertoire of HCV particles produced in human hepatocytes, whereas Sf9 insect cell-derived E2 carries predominantly paucimannose-type glycans that are structurally distinct and smaller [10]. The ~35 kDa apparent MW difference on SDS-PAGE (~75 kDa HEK293 vs. ~40 kDa Sf9) provides a rapid identity check. For studies specifically probing the role of N-glycan shielding on neutralizing epitope accessibility, targeted individual glycan deletion mutants may be more informative than host-switched glycoforms [11].

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